![molecular formula C15H14N4O3S4 B2752252 2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide CAS No. 1242969-04-5](/img/structure/B2752252.png)
2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Antitumor Agents and DHFR Inhibitors
Compounds within the same chemical family have been extensively studied for their potential as antitumor agents and dihydrofolate reductase (DHFR) inhibitors. For example, research into classical and nonclassical analogues of these compounds has shown them to be potent inhibitors of DHFR from various pathogens, demonstrating significant antitumor activities in vitro. Such compounds are synthesized through a series of reactions involving key intermediates and demonstrate potent inhibitory effects on tumor cell growth, owing to their action as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives have also been explored for their antimicrobial properties. Specific modifications in their structure have led to compounds with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For instance, certain synthesized compounds demonstrated high activity against a range of bacterial strains, underscoring the versatility of this chemical scaffold in the development of new antimicrobial agents (Hafez et al., 2017).
Antiviral Agents
Additionally, derivatives of this chemical family have been investigated for their antiviral properties, particularly against HIV-1. The introduction of pyrimidine bases into the structure has enhanced the potency of these inhibitors, indicating a promising approach for developing antiviral therapies. Such compounds exhibit remarkable enzyme inhibitory and antiviral activity, with potential applications in the treatment of drug-resistant HIV-1 variants (Zhu et al., 2019).
Receptor Antagonists
Research has also extended to the development of receptor antagonists, where certain derivatives have been identified as potent ligands for the histamine H4 receptor (H4R). These studies involve optimizing the core structure to improve potency, leading to compounds that exhibit significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential therapeutic applications of H4R antagonists in pain management (Altenbach et al., 2008).
Future Directions
The compound and its derivatives have immense potential for innovative breakthroughs in drug development, catalysis, and material sciences. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S4/c16-14-11(26(21,22)13-4-2-6-24-13)8-18-15(19-14)25-9-12(20)17-7-10-3-1-5-23-10/h1-6,8H,7,9H2,(H,17,20)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCMJFHMKCTPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)
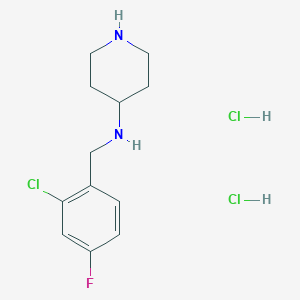
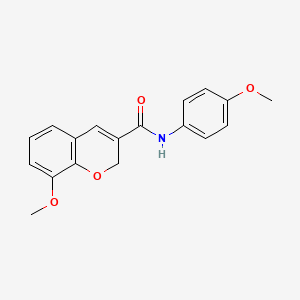



![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
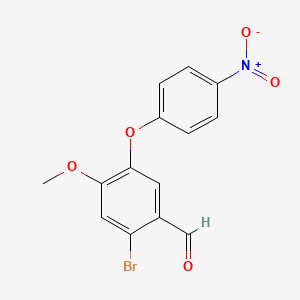
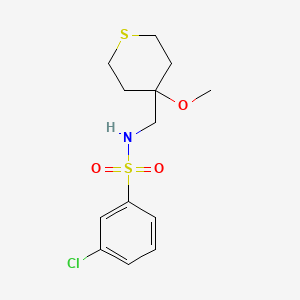
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
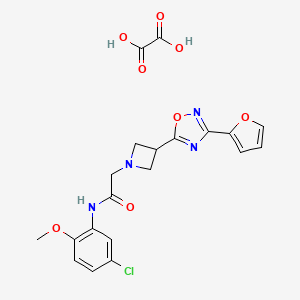
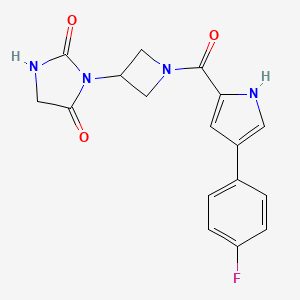
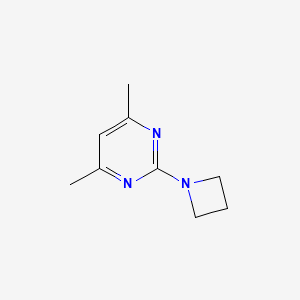
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)